molecular formula C8H6INO3 B14862440 6-Acetyl-4-iodopyridine-2-carboxylic acid

6-Acetyl-4-iodopyridine-2-carboxylic acid

Cat. No.: B14862440
M. Wt: 291.04 g/mol
InChI Key: MRRYZIZNMVUDKC-UHFFFAOYSA-N
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Description

6-Acetyl-4-iodopyridine-2-carboxylic acid is a chemical compound with the molecular formula C8H6INO3 and a molecular weight of 291.04 g/mol It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains both iodine and acetyl functional groups

Preparation Methods

The synthesis of 6-Acetyl-4-iodopyridine-2-carboxylic acid typically involves the iodination of pyridine derivatives followed by acetylation. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the pyridine ring. The acetyl group can then be introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

6-Acetyl-4-iodopyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halide salts.

    Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions. Oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Scientific Research Applications

6-Acetyl-4-iodopyridine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Acetyl-4-iodopyridine-2-carboxylic acid depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or altering their function. The presence of the iodine atom and acetyl group allows for interactions with various molecular targets, including hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

6-Acetyl-4-iodopyridine-2-carboxylic acid can be compared with other pyridine derivatives such as:

Properties

Molecular Formula

C8H6INO3

Molecular Weight

291.04 g/mol

IUPAC Name

6-acetyl-4-iodopyridine-2-carboxylic acid

InChI

InChI=1S/C8H6INO3/c1-4(11)6-2-5(9)3-7(10-6)8(12)13/h2-3H,1H3,(H,12,13)

InChI Key

MRRYZIZNMVUDKC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CC(=C1)I)C(=O)O

Origin of Product

United States

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